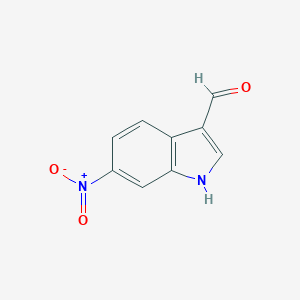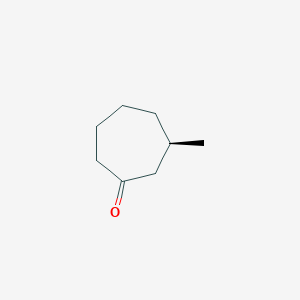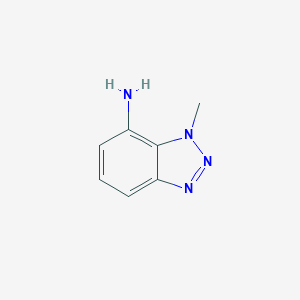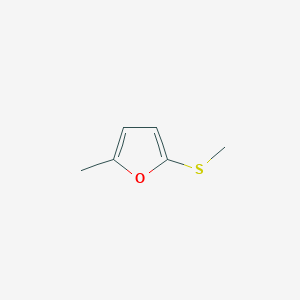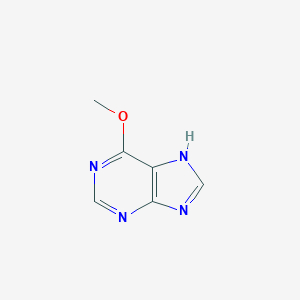
6-Methoxypurine
Descripción general
Descripción
6-Methoxypurine, also known as 6-O-Methylguanine or 2-Amino-6-Methoxypurine, is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .
Synthesis Analysis
6-Methoxypurine has been used in bacterial research for in vitro and live-cell applications. The addition of pseudoisocytidine and 6-methoxypurine dNTPs into a DNA fragment by Kf(exo-) followed by DNA amplification leads to interconversion of the G–C and A–T base pairs, thus creating a point mutation .Molecular Structure Analysis
6-Methoxypurine exhibits a unique heterocyclic structure, comprising a fused pyrimidine ring and an imidazole ring . Its molecular weight is 159.15 .Chemical Reactions Analysis
6-Methoxypurine has been used in bacterial research for in vitro and live-cell applications. The addition of pseudoisocytidine and 6-methoxypurine dNTPs into a DNA fragment by Kf(exo-) followed by DNA amplification leads to interconversion of the G–C and A–T base pairs, thus creating a point mutation .Physical And Chemical Properties Analysis
6-Methoxypurine is a solid substance under normal conditions . It should be stored under inert gas and away from sources of ignition .Aplicaciones Científicas De Investigación
Protein Structure and Function Investigation
6-Methoxypurine serves as a valuable probe in the study of protein structure and function. Its versatility allows researchers to gain insights into the intricate workings of biomolecules, which is crucial for understanding biological processes and developing therapeutic interventions .
Bacterial Enzymatic Mechanism Probing
Modified nucleoside triphosphates (NTPs), which include derivatives of 6-Methoxypurine, are used to investigate complex bacterial enzymatic mechanisms. These studies are fundamental to advancing our knowledge of bacterial protein machinery and can lead to the development of novel genetic materials and engineered drugs with new functionalities .
Chemical Synthesis and Material Science
The compound’s utility extends to areas like chemical synthesis and material science, where it is used by scientists to develop new materials and synthesize chemicals with specific properties and functions .
Regioselective C-H Cyanation of Purines
6-Methoxypurine is involved in the regioselective C-H cyanation of purines. This process is significant for synthesizing purine derivatives with cyano groups, which have notable biological activities, including antimalarial properties and potential as cysteine protease inhibitors .
Antileukemic Drug Development
6-Methoxypurine is a key component in the development of nelarabine, a prodrug used in chemotherapy for leukemia. Nelarabine is metabolized into active compounds that are incorporated into DNA strands, inhibiting DNA synthesis and inducing apoptosis in cancer cells .
Inhibition of HCV Replication
Derivatives of 6-Methoxypurine have been studied for their potential to inhibit Hepatitis C Virus (HCV) replication. This application is particularly important for developing new antiviral drugs that can effectively combat HCV infections .
Safety And Hazards
6-Methoxypurine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-methoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILPRCCOREWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148041 | |
| Record name | 6-Methoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypurine | |
CAS RN |
1074-89-1 | |
| Record name | 6-Methoxy-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




